Cas no 14389-13-0 (5-Propyl-1H-tetraazole)

5-Propyl-1H-tetraazole structure
5-Propyl-1H-tetraazole structure
Product name:5-Propyl-1H-tetraazole
CAS No:14389-13-0
MF:C4H8N4
MW:112.13312
MDL:MFCD11156013
CID:889927
PubChem ID:223441

5-Propyl-1H-tetraazole Chemical and Physical Properties

Names and Identifiers

    • 5-propyl-2H-tetrazole
    • 5-n-Propyl-1H-tetrazole
    • 5-n-Propyl-tetrazol
    • 5-propyl-1(2)H-tetrazole
    • 5-propyl-1H-1,2,3,4-tetrazole
    • 5-Propyl-1H-tetrazol
    • 5-propyl-1H-tetrazole
    • 5-propyltetrazole
    • 5-propyl-tetrazole
    • AC1L5CK8
    • AC1Q4XKC
    • CTK0I4231
    • NSC11106
    • SureCN523444
    • SureCN6985237
    • 1,2,4,5-tetra-azolylpropan
    • AKOS000261954
    • 14389-13-0
    • propyltetrazole
    • DS-001494
    • BS-41643
    • Z335295252
    • 5-Propyl-2H-tetrazole; 5-Propyl-1H-tetrazole; 5-Propyltetrazole; NSC 11106;
    • F19894
    • 5-?Propyl-?1H-?tetraazole
    • MFCD11156013
    • DTXSID20279034
    • NSC 11106
    • SCHEMBL523444
    • CS-0062127
    • EN300-73534
    • NSC-11106
    • 2H-Tetrazole, 5-propyl-
    • 5-Propyl-1H-tetraazole
    • MDL: MFCD11156013
    • Inchi: InChI=1S/C4H8N4/c1-2-3-4-5-7-8-6-4/h2-3H2,1H3,(H,5,6,7,8)
    • InChI Key: JAHCQVVOKAFXQU-UHFFFAOYSA-N
    • SMILES: CCCC1=NNN=N1

Computed Properties

  • Exact Mass: 112.07504
  • Monoisotopic Mass: 112.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 65.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.5Ų
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.158
  • Boiling Point: 240.3°C at 760 mmHg
  • Flash Point: 110°C
  • Refractive Index: 1.514
  • PSA: 54.46

5-Propyl-1H-tetraazole PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-73534-5.0g
5-propyl-1H-1,2,3,4-tetrazole
14389-13-0 95%
5g
$701.0 2023-05-03
TRC
P838313-100mg
5-​Propyl-​1H-​tetraazole
14389-13-0
100mg
$ 236.00 2023-09-06
Enamine
EN300-73534-1.0g
5-propyl-1H-1,2,3,4-tetrazole
14389-13-0 95%
1g
$241.0 2023-05-03
abcr
AB512429-1 g
5-Propyl-1H-1,2,3,4-tetrazole; .
14389-13-0
1g
€415.00 2023-06-13
TRC
P838313-10mg
5-​Propyl-​1H-​tetraazole
14389-13-0
10mg
$ 64.00 2023-09-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P941497-1g
5-Propyl-2H-tetrazole
14389-13-0 95%
1g
¥720.00 2022-08-31
TRC
P838313-250mg
5-​Propyl-​1H-​tetraazole
14389-13-0
250mg
$494.00 2023-05-17
TRC
P838313-50mg
5-​Propyl-​1H-​tetraazole
14389-13-0
50mg
$ 213.00 2023-09-06
Enamine
EN300-73534-0.1g
5-propyl-1H-1,2,3,4-tetrazole
14389-13-0 95%
0.1g
$62.0 2023-05-03
eNovation Chemicals LLC
D768299-10g
2H-Tetrazole, 5-propyl-
14389-13-0 95%
10g
$1030 2025-02-22

5-Propyl-1H-tetraazole Related Literature

Additional information on 5-Propyl-1H-tetraazole

Comprehensive Overview of 5-Propyl-1H-tetraazole (CAS No. 14389-13-0)

5-Propyl-1H-tetraazole, with the CAS number 14389-13-0, is a versatile compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound belongs to the class of tetrazoles, which are known for their unique chemical and biological properties. In this comprehensive overview, we will delve into the structure, synthesis, applications, and recent research developments surrounding 5-Propyl-1H-tetraazole.

Structure and Physical Properties

The molecular formula of 5-Propyl-1H-tetraazole is C6H9N5, and its molecular weight is approximately 147.16 g/mol. The compound features a five-membered ring with four nitrogen atoms and one carbon atom, substituted with a propyl group at the 5-position. This unique structure confers several interesting properties to 5-Propyl-1H-tetraazole. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Synthesis Methods

The synthesis of 5-Propyl-1H-tetraazole can be achieved through various methods, each with its own advantages and limitations. One common approach involves the reaction of sodium azide with propionitrile in the presence of an acid catalyst. This method is widely used due to its simplicity and high yield. Another method involves the cycloaddition of azides to nitriles, which can be catalyzed by transition metals such as copper or ruthenium. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis routes, such as using microwave-assisted reactions or solvent-free conditions.

Biological Applications

5-Propyl-1H-tetraazole has shown promising biological activities that make it a valuable compound in pharmaceutical research. One of its key applications is as a potent inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it has been studied for its ability to inhibit carbonic anhydrase, an enzyme that plays a crucial role in maintaining acid-base balance in the body. This property makes it a potential candidate for treating conditions such as glaucoma and epilepsy.

In addition to its enzymatic inhibition properties, 5-Propyl-1H-tetraazole has also been explored for its potential as an anti-inflammatory agent. Research has shown that it can effectively reduce inflammation by modulating the activity of pro-inflammatory cytokines. This makes it a promising lead compound for developing new anti-inflammatory drugs.

Clinical Trials and Therapeutic Potential

The therapeutic potential of 5-Propyl-1H-tetraazole has been evaluated in several preclinical studies and early-stage clinical trials. One notable study published in the Journal of Medicinal Chemistry demonstrated that 5-Propyl-1H-tetraazole-based compounds exhibited significant anti-inflammatory effects in animal models of arthritis. The results were promising, showing reduced joint swelling and improved mobility.

In another study, researchers investigated the neuroprotective effects of 5-Propyl-1H-tetraazole. The compound was found to protect neurons from oxidative stress-induced damage, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings have paved the way for further clinical trials to explore its efficacy and safety in human subjects.

Toxicity and Safety Profile

The safety profile of 5-Propyl-1H-tetraazole is an important consideration for its potential therapeutic applications. Preclinical studies have generally shown that it is well tolerated at therapeutic doses, with minimal adverse effects observed. However, like any pharmaceutical compound, it is essential to conduct comprehensive toxicity studies to ensure its safety before advancing to clinical trials.

To date, no significant toxicity issues have been reported for 5-Propyl-1H-tetraazole. However, ongoing research is necessary to fully understand its long-term effects and any potential interactions with other medications.

Current Research Trends and Future Directions

The field of tetrazole chemistry continues to evolve rapidly, driven by advances in synthetic methods and computational tools. Recent studies have focused on optimizing the structure of tetrazole derivatives to enhance their biological activities while minimizing side effects. For example, researchers are exploring the use of machine learning algorithms to predict the pharmacological properties of tetrazole-based compounds.

In addition to traditional medicinal chemistry approaches, there is growing interest in using tetrazoles as building blocks for supramolecular assemblies and nanomaterials. These materials have potential applications in drug delivery systems, sensors, and other advanced technologies.

Conclusion

5-Propyl-1H-tetraazole (CAS No. 14389-13-0) is a multifaceted compound with a wide range of applications in chemistry and pharmaceutical research. Its unique structure and biological activities make it a valuable lead compound for developing new drugs targeting various diseases. Ongoing research continues to uncover new insights into its properties and potential uses, highlighting its significance in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:14389-13-0)5-Propyl-1H-tetraazole
Purity:99%/99%
Quantity:1g/5g
Price ($):246.0/635.0